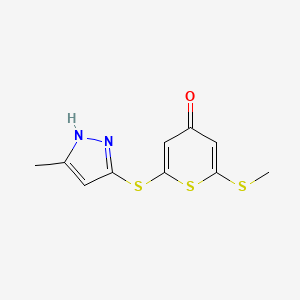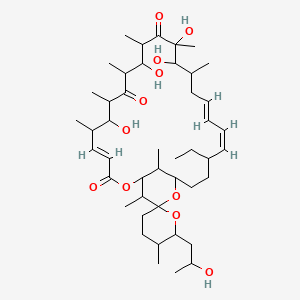
Amino-PEG36-CONH-PEG36-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-PEG36-CONH-PEG36-acid is a polyethylene glycol (PEG)-based compound that contains an amino group and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media due to the hydrophilic nature of the PEG spacer . It is commonly used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bio-conjugation applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino-PEG36-CONH-PEG36-acid is synthesized through a series of reactions involving the coupling of PEG chains with amino and carboxylic acid groups. The process typically involves the activation of carboxylic acid groups using reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) . The activated carboxylic acid then reacts with the amino group to form a stable amide bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in research and development.
Análisis De Reacciones Químicas
Types of Reactions
Amino-PEG36-CONH-PEG36-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.
Coupling Reactions: The terminal carboxylic acid can be activated and coupled with amines to form stable amide linkages.
Common Reagents and Conditions
Reagents: EDC, DCC, NHS esters.
Major Products
The major products formed from these reactions are amide-linked conjugates, which are used in various bio-conjugation and drug delivery applications .
Aplicaciones Científicas De Investigación
Amino-PEG36-CONH-PEG36-acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
Amino-PEG36-CONH-PEG36-acid functions as a linker in PROTACs, which are molecules designed to target specific proteins for degradation. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation . This mechanism allows for the selective removal of disease-causing proteins from cells .
Comparación Con Compuestos Similares
Similar Compounds
Amino-PEG12-CONH-PEG12-acid: A shorter PEG-based linker with similar functional groups.
Amino-PEG24-CONH-PEG24-acid: An intermediate-length PEG linker with comparable properties.
Amino-PEG48-CONH-PEG48-acid: A longer PEG linker with increased solubility and flexibility.
Uniqueness
Amino-PEG36-CONH-PEG36-acid stands out due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise spatial arrangement and stability.
Propiedades
Fórmula molecular |
C150H300N2O75 |
|---|---|
Peso molecular |
3332.0 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C150H300N2O75/c151-3-7-158-11-15-162-19-23-166-27-31-170-35-39-174-43-47-178-51-55-182-59-63-186-67-71-190-75-79-194-83-87-198-91-95-202-99-103-206-107-111-210-115-119-214-123-127-218-131-135-222-139-143-226-147-145-224-141-137-220-133-129-216-125-121-212-117-113-208-109-105-204-101-97-200-93-89-196-85-81-192-77-73-188-69-65-184-61-57-180-53-49-176-45-41-172-37-33-168-29-25-164-21-17-160-13-9-156-5-1-149(153)152-4-8-159-12-16-163-20-24-167-28-32-171-36-40-175-44-48-179-52-56-183-60-64-187-68-72-191-76-80-195-84-88-199-92-96-203-100-104-207-108-112-211-116-120-215-124-128-219-132-136-223-140-144-227-148-146-225-142-138-221-134-130-217-126-122-213-118-114-209-110-106-205-102-98-201-94-90-197-86-82-193-78-74-189-70-66-185-62-58-181-54-50-177-46-42-173-38-34-169-30-26-165-22-18-161-14-10-157-6-2-150(154)155/h1-148,151H2,(H,152,153)(H,154,155) |
Clave InChI |
KUBRCCQDEJZJQX-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)






![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
